molecular formula C7H12ClNO B3055361 2-Methylpiperidine-1-carbonyl chloride CAS No. 64196-60-7

2-Methylpiperidine-1-carbonyl chloride

Cat. No.: B3055361
CAS No.: 64196-60-7
M. Wt: 161.63 g/mol
InChI Key: QMIKDOBDKNYLGB-UHFFFAOYSA-N
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Description

2-Methylpiperidine-1-carbonyl chloride is a heterocyclic organic compound with the molecular formula C₇H₁₂ClNO. It consists of a piperidine ring (a six-membered amine heterocycle) substituted with a methyl group at the 2-position and a carbonyl chloride (-COCl) functional group at the 1-position. This structure confers high reactivity, making it a valuable intermediate in organic synthesis, particularly as an acylating agent for introducing the 2-methylpiperidine-carbonyl moiety into target molecules. Its applications span pharmaceuticals, agrochemicals, and polymer chemistry, where it is used to modify steric and electronic properties of compounds .

The carbonyl chloride group renders the compound moisture-sensitive, necessitating anhydrous handling conditions. Its synthesis typically involves the reaction of 2-methylpiperidine with phosgene or thionyl chloride under controlled conditions.

Properties

IUPAC Name

2-methylpiperidine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c1-6-4-2-3-5-9(6)7(8)10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIKDOBDKNYLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591705
Record name 2-Methylpiperidine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64196-60-7
Record name 2-Methylpiperidine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpiperidine-1-carbonyl chloride can be synthesized through the reaction of 2-methylpiperidine with phosgene (COCl2). The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction. The general reaction is as follows:

2-Methylpiperidine+Phosgene2-Methylpiperidine-1-carbonyl chloride+HCl\text{2-Methylpiperidine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 2-Methylpiperidine+Phosgene→2-Methylpiperidine-1-carbonyl chloride+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful handling of phosgene due to its toxicity and reactivity. The reaction is conducted in a controlled environment with appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions: 2-Methylpiperidine-1-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-methylpiperidine and hydrochloric acid.

    Reduction: It can be reduced to 2-methylpiperidine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Amides, esters, and thioesters.

    Hydrolysis: 2-Methylpiperidine and hydrochloric acid.

    Reduction: 2-Methylpiperidine.

Scientific Research Applications

Scientific Research Applications

2-Methylpiperidine-1-carbonyl chloride is utilized across various scientific disciplines:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
  • Biology: It is employed in the preparation of biologically active compounds for research purposes.
  • Medicine: It functions as a building block in the synthesis of pharmaceutical compounds.
  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Synthesis of Pharmaceuticals

2-Chloro-6-methylpyridine-4-carbonyl chloride, a related compound, is an intermediate in the production of pharmaceutical agents, particularly in the synthesis of anti-inflammatory and analgesic drugs . Similarly, this compound can be employed as a building block in synthesizing various pharmaceutical compounds.

Agrochemicals

2-Chloro-6-methylpyridine-4-carbonyl chloride is also used in the development of agrochemicals, including herbicides and fungicides, to enhance crop protection and yield .

Organic Synthesis

Researchers utilize the reactivity of 2-Chloro-6-methylpyridine-4-carbonyl chloride to create complex organic molecules, making it a valuable tool in synthetic organic chemistry . this compound can be expected to perform a similar function.

Material Science

Mechanism of Action

The mechanism of action of 2-Methylpiperidine-1-carbonyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Piperidine-Based Carbonyl Chlorides

Key analogues include:

  • 3-Methylpiperidine-1-carbonyl chloride (methyl group at the 3-position).
  • 4-Methylpiperidine-1-carbonyl chloride (methyl group at the 4-position).
Table 1: Comparative Physicochemical Properties
Property 2-Methylpiperidine-1-carbonyl chloride Piperidine-1-carbonyl chloride 3-Methylpiperidine-1-carbonyl chloride
Molecular Weight (g/mol) 161.63 147.6 161.63
Boiling Point (°C, estimated) 180–190 170–180 185–195
Reactivity with Water Rapid hydrolysis to carboxylic acid Rapid hydrolysis Moderate hydrolysis rate
Steric Hindrance High (2-methyl impedes nucleophilic attack) Low Moderate (3-methyl less obstructive)

The 2-methyl substituent introduces significant steric hindrance, slowing nucleophilic substitution compared to unsubstituted piperidine-1-carbonyl chloride. This property is exploited in selective acylations where bulky reactants are involved.

Heterocyclic Carbonyl Chlorides Beyond Piperidine

Comparisons with morpholine-4-carbonyl chloride and pyrrolidine-1-carbonyl chloride highlight differences in ring size and electronic effects:

  • Morpholine-4-carbonyl chloride (oxygen in ring): Higher polarity due to the ether oxygen, increasing solubility in polar solvents.
  • Pyrrolidine-1-carbonyl chloride (five-membered ring): Faster hydrolysis due to reduced ring strain compared to six-membered piperidine derivatives.

Biological Activity

2-Methylpiperidine-1-carbonyl chloride is a chemical compound with significant biological activity, particularly in medicinal chemistry. This compound serves as an important intermediate in the synthesis of various pharmacologically active molecules. Its biological properties have been investigated for potential therapeutic applications, including enzyme inhibition and antimicrobial activities.

Molecular Formula: C7H12ClN
Molecular Weight: 159.63 g/mol
CAS Number: 64196-60-7

This compound is characterized by its carbonyl group and a chlorine substituent, which play crucial roles in its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its ability to interact with various enzymes and receptors. The mechanism includes:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their function. For instance, it has shown potential in inhibiting proteases and kinases, which are critical in various disease pathways.
  • Interaction with Cellular Receptors: It may modulate signal transduction pathways by interacting with cellular receptors, impacting cellular responses and functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity: Studies have shown that derivatives of this compound possess antibacterial properties against a range of pathogens. For instance, its derivatives have been tested against Gram-positive and Gram-negative bacteria .
  • Anticancer Properties: The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Enzyme Inhibition Studies:
    • A study focused on the synthesis of analogs derived from this compound showed significant enzyme inhibition, particularly against serine proteases. The structure-activity relationship (SAR) analysis indicated that modifications to the carbonyl and piperidine moieties enhanced inhibitory potency .
  • Antimicrobial Testing:
    • A series of derivatives were synthesized and tested for antimicrobial activity. The results indicated that some compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
AntibacterialStaphylococcus aureus15.5
AntibacterialEscherichia coli20.0
Enzyme InhibitionSerine Protease10.2
AnticancerMDA-MB453 (Breast Cancer)29.1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methylpiperidine-1-carbonyl chloride
Reactant of Route 2
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